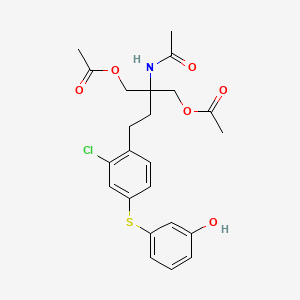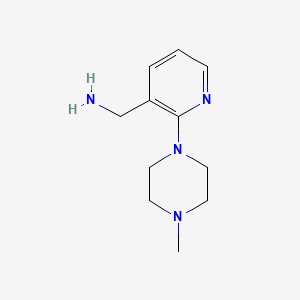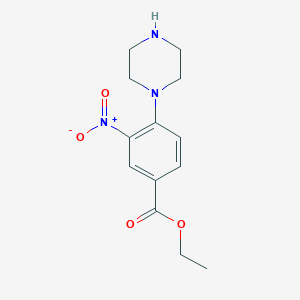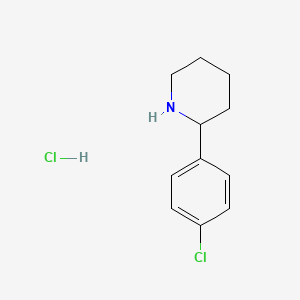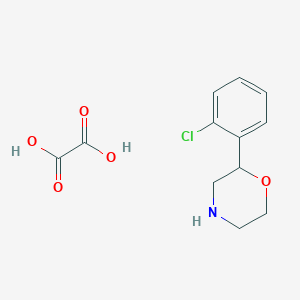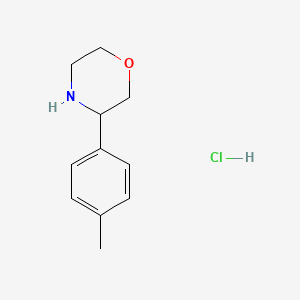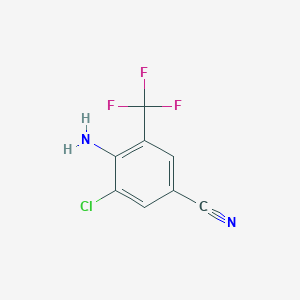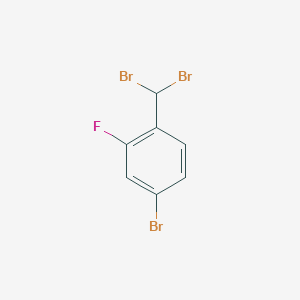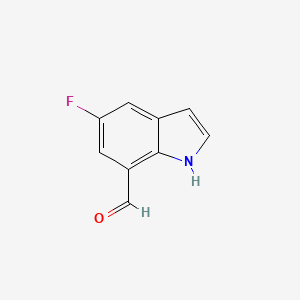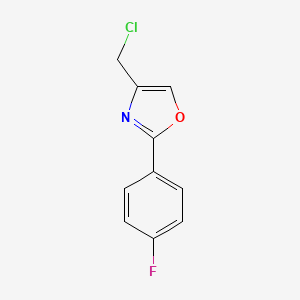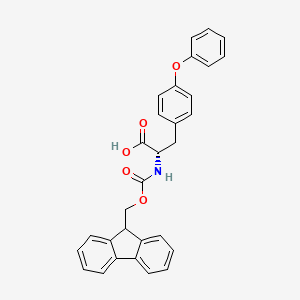
Fmoc-4-(fenoxi)-L-fenilalanina
Descripción general
Descripción
“Fmoc-4-(phenoxy)-L-phenylalanine” is a type of Fmoc-modified amino acid . The Fmoc group, or fluorenylmethoxycarbonyl group, is a protective group used in the synthesis of peptides . The Fmoc group is removed during the peptide synthesis process .
Synthesis Analysis
The synthesis of Fmoc-modified amino acids and peptides is a complex process that involves the use of the Fmoc group as a temporary protecting group . The Fmoc group is cleaved by secondary amines such as piperidine .Molecular Structure Analysis
The molecular structure of “Fmoc-4-(phenoxy)-L-phenylalanine” is represented by the molecular formula C26H23NO5 . The InChI key for this compound is DGFDLAYDYAXDTJ-UUOWRZLLSA-N .Chemical Reactions Analysis
The primary chemical reaction involving “Fmoc-4-(phenoxy)-L-phenylalanine” is the removal of the Fmoc group during peptide synthesis . This process is facilitated by the use of a weak base such as triethylamine .Physical and Chemical Properties Analysis
“Fmoc-4-(phenoxy)-L-phenylalanine” is a white powder with a melting point of 63-82 °C . Its molecular weight is 429.47 .Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Los hexapéptidos catiónicos derivados de Fmoc se han utilizado para crear hidrogelessoportados por sí mismos para posibles aplicaciones biomédicas . Estos hidrogeles basados en péptidos (PHG) son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas . Se han propuesto para muchas aplicaciones, como la administración de fármacos y herramientas de diagnóstico para la obtención de imágenes .
Ingeniería de tejidos
Los derivados de Fmoc de la serie K de péptidos han mostrado potencial para la ingeniería de tejidos . Entre ellos, el hidrogel Fmoc-K3, que es el más rígido, actúa como un material potencial para la ingeniería de tejidos, apoyando completamente la adhesión, supervivencia y duplicación de las células .
Formulación de membranas y recubrimientos
Se han propuesto PHG para la formulación de membranas y recubrimientos . Estos materiales pueden utilizarse en diversas aplicaciones biomédicas, proporcionando un entorno fisiológicamente relevante para los experimentos in vitro .
Componentes para sensores
También se han propuesto PHG para la generación de componentes para sensores . Estos materiales pueden utilizarse para crear dispositivos sensibles y reactivos para diversas aplicaciones .
Administración de fármacos
Los PHG se han optimizado para la administración de fármacos . Estos materiales pueden utilizarse para crear sistemas de administración de fármacos que pueden liberar fármacos de forma controlada .
Herramientas de diagnóstico para la obtención de imágenes
Los PHG se han utilizado para crear herramientas de diagnóstico para la obtención de imágenes . Estos materiales pueden utilizarse para crear agentes de imagenología que pueden ayudar a visualizar diversos procesos biológicos .
Guías de ondas ópticas
Los microtúbulos cristalinos formados por una transición espontánea a partir de fibrillas de hidrogel autoensambladas de Fmoc-4-NO2-Phe actúan como guías de ondas ópticas cuando se coensamblan con moléculas fluorescentes que se unen a amiloides . Estas guías de ondas ópticas son un ejemplo de materiales multicomponente inspirados en amiloides con potencial para su uso en aplicaciones de recolección de luz y transferencia de energía .
Síntesis de péptidos en fase sólida
Fmoc-4-(fenoxi)-L-fenilalanina se utiliza en la síntesis de péptidos en fase sólida Fmoc . Este método es actualmente el método de elección para producir estos compuestos .
Mecanismo De Acción
Target of Action
Fmoc-4-(phenoxy)-L-phenylalanine, also known as Fmoc-Tyr(Ph)-OH, is a modified amino acid that is primarily used as a building block in the fabrication of functional materials . The primary targets of this compound are the proteins or peptides that it is incorporated into during synthesis .
Mode of Action
The mode of action of Fmoc-Tyr(Ph)-OH is based on its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . The fluorenyl ring and the methoxycarbonyl group in the Fmoc moiety contribute to the hydrophobic interactions and steric optimization, respectively . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides .
Biochemical Pathways
Fmoc-Tyr(Ph)-OH is involved in the self-assembly of functional molecules, which is a key process in the fabrication of bio-inspired materials . The self-assembly of Fmoc-modified amino acids and short peptides is a kinetically rapid and thermodynamically rigid process . The biochemical pathways affected by this compound are those related to the synthesis and assembly of peptides and proteins .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability when used in the synthesis of bioactive compounds.
Result of Action
The result of the action of Fmoc-Tyr(Ph)-OH is the formation of an entangled network of fibres, which are typically a few tens of nanometres in diameter and can be microns in length . These fibres are the result of the self-assembly of the Fmoc-modified amino acids and short peptides . The packing within these self-assembled fibres is driven by hydrogen bonding and significant packing of the aromatic protecting groups .
Action Environment
The action of Fmoc-Tyr(Ph)-OH is influenced by environmental factors such as pH and temperature . For instance, the type of gel formed by Fmoc-Tyr(Ph)-OH depends on the final pH of the system . Additionally, the compound is stored at temperatures between -15°C and -25°C , suggesting that its stability and efficacy may be affected by temperature.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGUKFAPOBHGQ-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583810 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180414-93-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



